molecular formula C20H24ClNOS B15181855 Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride CAS No. 94576-16-6

Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride

Cat. No.: B15181855
CAS No.: 94576-16-6
M. Wt: 361.9 g/mol
InChI Key: YCRZGNDHKOPWPJ-UHFFFAOYSA-N
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Description

Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride is a chemical compound with a complex structure that includes a morpholine ring and a thioxanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride typically involves the reaction of morpholine with a thioxanthene derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxanthene moiety to its corresponding dihydro derivative.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds with similar structures, such as morpholine itself or other substituted morpholines.

    Thioxanthene derivatives: Compounds that include the thioxanthene moiety, such as thioxanthene itself or its derivatives.

Uniqueness

Morpholine, 4-(3-thioxanthen-9-ylpropyl)-, hydrochloride is unique due to the combination of the morpholine ring and the thioxanthene moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

94576-16-6

Molecular Formula

C20H24ClNOS

Molecular Weight

361.9 g/mol

IUPAC Name

4-[3-(9H-thioxanthen-9-yl)propyl]morpholine;hydrochloride

InChI

InChI=1S/C20H23NOS.ClH/c1-3-9-19-17(6-1)16(18-7-2-4-10-20(18)23-19)8-5-11-21-12-14-22-15-13-21;/h1-4,6-7,9-10,16H,5,8,11-15H2;1H

InChI Key

YCRZGNDHKOPWPJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC2C3=CC=CC=C3SC4=CC=CC=C24.Cl

Origin of Product

United States

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